2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Brand Name: Vulcanchem
CAS No.: 153476-68-7
VCID: VC21121021
InChI: InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3
SMILES: CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

CAS No.: 153476-68-7

Cat. No.: VC21121021

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine - 153476-68-7

Specification

CAS No. 153476-68-7
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine
Standard InChI InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3
Standard InChI Key TZDCRETVAXMALU-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl
Canonical SMILES CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl

Introduction

Chemical Structure and Properties

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is identified by the molecular formula C8H9ClN2O2 and has a molecular weight of 200.62 g/mol . It is registered under CAS number 153476-68-7 and MDL number MFCD11110660 . The compound's structure consists of a pyridine ring with strategically positioned functional groups that contribute to its chemical reactivity and synthetic utility.

The physical and chemical properties of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine are summarized in the following table:

PropertyValue
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
CAS Number153476-68-7
MDL NumberMFCD11110660
XLogP3-AA1.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass200.0352552 Da

The compound's moderate lipophilicity (XLogP3-AA of 1.8) suggests a balance between water solubility and membrane permeability, which is advantageous for biological applications . The presence of three hydrogen bond acceptor sites and absence of hydrogen bond donors indicates specific interaction patterns in biological systems and synthetic reactions .

Structural Characteristics

The structural features of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine are particularly important for understanding its reactivity. The chloromethyl group at position 2 serves as an excellent leaving group for nucleophilic substitution reactions. The nitro group at position 4 is electron-withdrawing, which affects the electron distribution in the pyridine ring and consequently influences the reactivity of other functional groups. The methyl groups at positions 3 and 5 provide steric effects and can influence the orientation of approaching reagents during chemical reactions.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine typically involves the chloromethylation of 3,5-dimethyl-4-nitropyridine. A common synthetic route includes:

  • Reaction of 3,5-dimethyl-4-nitropyridine with formaldehyde

  • Addition of hydrochloric acid in the presence of a Lewis acid catalyst, commonly zinc chloride

  • Formation of an intermediate chloromethyl ether

  • Hydrolysis to yield the desired product

The reaction proceeds through an electrophilic substitution mechanism where the formaldehyde acts as the source of the methyl group, and the chloride from hydrochloric acid provides the chlorine atom. The Lewis acid catalyst facilitates the reaction by activating the formaldehyde through coordination, making it more susceptible to nucleophilic attack.

Alternative Synthesis Approaches

While the chloromethylation approach is most common, alternative synthesis methods may involve:

  • Direct functionalization of the 2-position of 3,5-dimethyl-4-nitropyridine

  • Chlorination of 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine using thionyl chloride or similar chlorinating agents

  • Construction of the pyridine ring with the functional groups already in place through cyclocondensation reactions

The choice of synthetic method often depends on the availability of starting materials, required purity of the final product, and scale of production.

Industrial Production

In industrial settings, the production of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine follows similar synthetic routes but is optimized for larger scales with careful control of reaction conditions to ensure high yield and purity. Industrial production typically employs:

  • Continuous flow reactors for better temperature control and mixing

  • Automated systems for precise reagent addition and reaction monitoring

  • Optimized work-up procedures to enhance product recovery

  • Purification techniques suitable for large-scale operations

The industrial production requires stringent quality control measures to ensure consistency in product quality. This includes monitoring reaction progress through analytical techniques such as high-performance liquid chromatography (HPLC) and confirming product identity through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.

Applications in Organic Synthesis

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chloromethyl group enables nucleophilic substitution reactions, making it an essential building block in organic chemistry.

Nucleophilic Substitution Reactions

The chloromethyl group readily undergoes substitution with various nucleophiles, including:

  • Amines to form aminomethyl derivatives

  • Thiols to produce sulfur-containing compounds

  • Alcohols to generate ethers

  • Carboxylates to create esters

Pharmaceutical Applications

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine exhibits notable biological activity, particularly as an antibacterial and antifungal agent. Derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Medicinal Chemistry Significance

The pyridine scaffold is present in numerous pharmaceutically active compounds, and the specific substitution pattern in 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine provides a platform for developing:

  • Antibacterial agents

  • Antifungal compounds

  • Enzyme inhibitors

  • Receptor modulators

The reactive chloromethyl group allows for the attachment of various pharmacophores, potentially enhancing biological activity or improving pharmacokinetic properties.

Structure-Activity Relationships

Studies on derivatives of this compound have contributed to understanding structure-activity relationships in pyridine-based pharmaceutical agents. Modifications at the chloromethyl position can significantly influence binding affinity to biological targets, while alterations to the nitro group can affect electronic properties and hydrogen-bonding capabilities.

Chemical Reactivity

The chemical reactivity of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is largely determined by its functional groups. Key reaction pathways include:

Reactivity of the Chloromethyl Group

The chloromethyl group is highly reactive toward nucleophiles, making it an excellent handle for functionalization. This reactivity can be exploited for:

  • Formation of carbon-carbon bonds through alkylation reactions

  • Introduction of heteroatoms through substitution with nucleophiles

  • Generation of extended structures through coupling reactions

Transformations of the Nitro Group

The nitro group at position 4 can undergo various transformations:

  • Reduction to an amino group using reducing agents such as iron or zinc in acidic conditions

  • Conversion to other nitrogen-containing functional groups

  • Participation in nucleophilic aromatic substitution reactions, particularly when strong nucleophiles are employed

These transformations expand the synthetic utility of the compound and allow access to a wider range of derivatives.

Current Research and Future Perspectives

Research on 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine continues to advance, with several promising directions:

Synthetic Methodology Development

Efforts to develop more efficient and environmentally friendly synthesis methods are ongoing. These include:

  • Exploration of catalytic approaches for chloromethylation

  • Development of flow chemistry methods for continuous production

  • Investigation of green chemistry alternatives to traditional synthetic routes

Medicinal Chemistry Applications

The biological activities of derivatives based on this scaffold continue to be explored, with potential applications in:

  • Development of new antibiotics to address antimicrobial resistance

  • Creation of targeted therapies for specific disease pathways

  • Design of multifunctional compounds with enhanced efficacy

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